4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The aldehyde group can be introduced via formylation reactions using reagents such as dichloromethyl methyl ether (Cl_2CHOMe) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3
Reduction: NaBH_4, LiAlH_4
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins . The benzyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
- 4-(Ethoxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
- 4-(Benzyloxy)-2’-(difluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
Uniqueness
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyloxy group provides additional functionalization opportunities .
Properties
Molecular Formula |
C21H15F3O2 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-phenylmethoxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H15F3O2/c22-21(23,24)19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-25)26-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
ZOHBXZDACWYQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3C(F)(F)F)C=O |
Origin of Product |
United States |
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